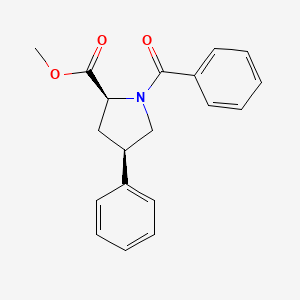
methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with benzoyl and phenyl groups. The stereochemistry of the compound, denoted by (2S,4R), plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of Benzoyl and Phenyl Groups: The benzoyl and phenyl groups are introduced through acylation and alkylation reactions, respectively. These reactions often require the use of reagents such as benzoyl chloride and phenylmagnesium bromide.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific substituents on the pyrrolidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and its anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
作用機序
The mechanism of action of methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects.
類似化合物との比較
Similar Compounds
Methyl (2S,4R)-4-methylproline: Another chiral compound with a similar pyrrolidine ring structure.
N-methyl-(2S,4R)-trans-4-hydroxy-L-proline: Known for its neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)17-12-16(14-8-4-2-5-9-14)13-20(17)18(21)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/t16-,17-/m0/s1 |
InChIキー |
URXVCWRBGMVVBV-IRXDYDNUSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















